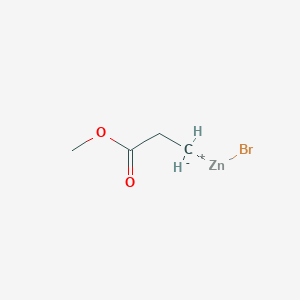

3-Methoxy-3-oxopropylzinc bromide

Descripción

Historical Context and Evolution of Organozinc Reagent Applications

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.com This pioneering work not only marked the dawn of organometallic chemistry but also laid the foundational principles of valence theory. digitellinc.com Early explorations by Frankland and his contemporaries, such as James Alfred Wanklyn, Aleksandr Mikhailovich Butlerov, and Aleksandr Mikhailovich Zaitsev, led to the discovery of fundamental reactions, including the addition of dialkylzinc reagents to esters and acid chlorides to produce alcohols. digitellinc.com

A pivotal moment in the evolution of organozinc reagents came in 1887 with Sergei Reformatsky's discovery of the reaction that now bears his name. digitellinc.combyjus.com He found that α-haloesters could react with carbonyl compounds in the presence of zinc to form β-hydroxy esters. byjus.comadichemistry.com This discovery was significant because it demonstrated the unique reactivity of organozinc reagents, which could be generated in situ and were tolerant of the ester functional group. adichemistry.comorganic-chemistry.org

Further expanding the utility of these reagents, the Simmons-Smith reaction, first reported in 1958, provided a reliable method for the cyclopropanation of alkenes using an organozinc carbenoid. wikipedia.orgnumberanalytics.com The 1970s witnessed another major breakthrough with the development of the Negishi coupling, a palladium-catalyzed cross-coupling reaction between organozinc compounds and organic halides. wikipedia.orgorganic-chemistry.org This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the formation of carbon-carbon bonds between sp2-hybridized centers.

The evolution of organozinc reagents continues with the development of highly active forms of zinc, such as Rieke® Zinc, which allows for the direct formation of organozinc reagents from a wider range of organic halides and tolerates sensitive functional groups like nitriles and amides. sigmaaldrich.comsigmaaldrich.com Modern methods also focus on milder reaction conditions, such as the use of activating agents like lithium chloride, to improve the efficiency and applicability of organozinc reagent synthesis. nih.gov

Significance of Organozinc Reagents in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Organozinc reagents have proven to be invaluable tools in this endeavor, primarily due to their moderate reactivity and high functional group tolerance. wikipedia.orgacs.org This allows for their use in intricate synthetic routes where more reactive organometallics might fail. Several key reactions highlight the significance of organozinc reagents in C-C bond formation:

The Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, formed from an α-haloester and zinc metal, to the carbonyl group of an aldehyde or ketone to produce a β-hydroxy ester. adichemistry.compw.live The intermediate organozinc reagent, often referred to as a Reformatsky enolate, is less basic than a Grignard reagent, which prevents self-condensation of the ester. organic-chemistry.org This reaction is a reliable method for extending the carbon chain and introducing a hydroxyl group at a specific position. pw.live

The Negishi Coupling: A versatile palladium- or nickel-catalyzed cross-coupling reaction, the Negishi coupling joins an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction has a broad scope, accommodating a wide variety of coupling partners including aryl, vinyl, alkyl, and allyl groups. wikipedia.orgorganic-chemistry.org Its high functional group tolerance and the ability to proceed under mild conditions make it a powerful tool for the synthesis of complex molecules, including unsymmetrical biaryls. organic-chemistry.orgchem-station.com

The Simmons-Smith Reaction: This reaction provides a stereospecific method for the synthesis of cyclopropanes from alkenes. wikipedia.orgnumberanalytics.com It utilizes a carbenoid species, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgfiveable.me The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene in the cyclopropane (B1198618) product. wikipedia.org This makes it particularly useful in the synthesis of natural products and other biologically active molecules containing cyclopropane rings. numberanalytics.com

Table 1: Key Carbon-Carbon Bond Forming Reactions with Organozinc Reagents

| Reaction | Description | Reactants | Product |

|---|---|---|---|

| Reformatsky Reaction | Addition of an organozinc enolate to a carbonyl compound. byjus.comorganic-chemistry.org | α-haloester, aldehyde or ketone, zinc metal. adichemistry.com | β-hydroxy ester. adichemistry.compw.live |

| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling. wikipedia.org | Organozinc compound, organic halide or triflate. wikipedia.org | New carbon-carbon bond, e.g., biaryls. organic-chemistry.org |

| Simmons-Smith Reaction | Cyclopropanation of an alkene. wikipedia.org | Alkene, diiodomethane, zinc-copper couple. fiveable.me | Cyclopropane. wikipedia.org |

Role of 3-Methoxy-3-oxopropylzinc Bromide within the Organozinc Reagent Class

Within the broader class of organozinc reagents, This compound is a specific and functionalized reagent. It belongs to the category of organozinc halides (RZnX), where 'R' is the 3-methoxy-3-oxopropyl group and 'X' is bromide. synthonix.com This compound serves as a nucleophilic source of a three-carbon chain bearing a methyl ester group.

The presence of the ester functionality within the same molecule as the organometallic center is a key feature. Due to the relatively low reactivity of the carbon-zinc bond, the reagent does not readily react with itself, making it a stable and useful building block in organic synthesis. adichemistry.com It is typically supplied as a solution in an inert solvent like tetrahydrofuran (B95107) (THF). synthonix.comsigmaaldrich.com

The primary role of this compound is to participate in carbon-carbon bond-forming reactions, such as Negishi-type couplings or additions to electrophiles. Its structure is analogous to the ethyl counterpart, 3-Ethoxy-3-oxopropylzinc bromide, which is used to introduce an ethyl propanoate group into molecules and has been applied in the synthesis of γ-keto esters and 1,1-disubstituted alkenes. sigmaaldrich.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C4H7BrO2Zn synthonix.com |

| Molecular Weight | 232.38 g/mol synthonix.com |

| CAS Number | 193819-99-7 synthonix.comsigmaaldrich.com |

| Typical Form | 0.5 M solution in THF synthonix.comsigmaaldrich.com |

| SMILES String | COC(=O)CC[Zn]Br synthonix.com |

| InChI Key | BUWIPEBRHJCVQU-UHFFFAOYSA-M sigmaaldrich.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

bromozinc(1+);methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJFIDGHJCQXQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 3 Oxopropylzinc Bromide

Direct Metal Insertion Strategies

The direct insertion of zinc metal into the carbon-halogen bond of an organic halide is a fundamental method for the formation of organozinc reagents. For a substrate like methyl 3-bromopropionate, the reactivity of the zinc is a critical factor to ensure a successful and high-yielding reaction without side reactions involving the ester group.

Conventional zinc metal, such as dust or turnings, is often not reactive enough to facilitate the direct oxidative addition to alkyl bromides under mild conditions. To overcome this, highly reactive forms of zinc, notably Rieke® Zinc, are employed. Rieke Zinc is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium, sodium, or potassium. This process generates a finely divided, highly active form of zinc metal that readily undergoes oxidative addition to a wide range of organic halides.

The preparation of 3-Methoxy-3-oxopropylzinc bromide via this method involves the reaction of methyl 3-bromopropionate with a suspension of Rieke Zinc in an ethereal solvent, typically tetrahydrofuran (B95107) (THF). The high reactivity of Rieke Zinc allows the insertion into the carbon-bromine bond to proceed smoothly, often at or below room temperature, to form the desired organozinc bromide. The resulting reagent is typically used in situ for subsequent reactions.

A significant advantage of using zinc for the formation of organometallic reagents is its excellent functional group tolerance compared to more reactive metals like magnesium or lithium. The synthesis of this compound exemplifies this, as the ester moiety within the precursor, methyl 3-bromopropionate, remains intact during the reaction. Rieke Zinc, in particular, demonstrates high chemoselectivity, reacting preferentially with the alkyl halide in the presence of sensitive functional groups such as esters, nitriles, amides, and even ketones. sigmaaldrich.com This tolerance is crucial for the synthesis of complex and polyfunctional molecules.

Transmetallation and Functional Group Exchange Routes

Transmetallation provides an alternative pathway to organozinc reagents, often offering different reactivity profiles and substrate scope. This method involves the transfer of an organic group from a different metal to zinc.

The most common precursors for the transmetallation synthesis of alkylzinc reagents are organoboron compounds. nih.gov For the synthesis of this compound, a suitable precursor would be a 3-borylpropionic acid methyl ester derivative. This organoborane can be prepared through various methods, such as the hydroboration of methyl acrylate.

The transmetallation is typically achieved by reacting the organoborane with a dialkylzinc compound, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (i-Pr₂Zn). The reaction proceeds via an exchange of the alkyl groups, yielding the more stable 3-Methoxy-3-oxopropylzinc species. This method can offer high levels of stereochemical control when using chiral organoborane precursors. nih.gov Another approach involves the reaction of an organolithium or Grignard reagent with a zinc salt (e.g., ZnBr₂), though this is less common for ester-containing substrates due to the high reactivity of the initial organometallic species.

Advanced and In Situ Generation Techniques

Modern synthetic chemistry has seen the development of advanced techniques for the generation of reactive intermediates, with a focus on safety, reproducibility, and scalability.

Flow chemistry offers a powerful platform for the safe and efficient in situ generation of organozinc reagents like this compound. nih.gov In a typical flow setup, a solution of the precursor, methyl 3-bromopropionate, in a suitable solvent like THF is passed through a heated column packed with zinc metal. sigmaaldrich.comnih.gov The controlled temperature and high surface area contact between the reagent and the metal in the flow reactor allow for a rapid and complete conversion to the organozinc bromide.

Stereoselective Synthesis of Chiral this compound Variants

The generation of a chiral center at the carbon atom bearing the zinc moiety in 3-alkoxy-3-oxopropylzinc halides can be approached through several strategic methodologies. These primarily include the use of chiral auxiliaries, the application of chiral ligands to mediate the zinc insertion, and the kinetic resolution of a pre-formed racemic organozinc reagent. While specific literature detailing the stereoselective synthesis of this compound is not abundant, principles from related asymmetric syntheses of functionalized organozinc reagents provide a strong foundation for potential routes.

One of the most promising approaches involves the use of a chiral auxiliary attached to the ester group of the starting material. This strategy relies on the chiral auxiliary to direct the approach of the zinc metal or a zincating agent to one of the two diastereotopic faces of the molecule, thereby inducing a preference for the formation of one diastereomer of the organozinc reagent. For instance, chiral amino alcohols, which are readily available and have been successfully employed in the diastereoselective synthesis of chiral amines and other functionalized molecules, represent a viable class of auxiliaries for this purpose. osi.lvnih.gov The general concept is illustrated by the diastereoselective addition of organozinc reagents to chiral α-imino esters, where a chiral auxiliary attached to the imine nitrogen directs the stereochemical outcome of the reaction. A similar principle could be applied to the formation of a chiral organozinc reagent from a β-halopropionate bearing a chiral auxiliary.

Another potential avenue for stereocontrol is the use of chiral ligands to modulate the reactivity of the zincating agent. In this scenario, a chiral ligand, such as a chiral β-amino alcohol or a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), would coordinate to the zinc center and create a chiral environment. mdpi.comchemrxiv.org This chiral zinc complex would then react with the prochiral β-halopropionate substrate, leading to an enantiomerically enriched organozinc product. The success of this approach is contingent on the ability of the chiral ligand to effectively discriminate between the two enantiotopic faces of the substrate during the zinc insertion or exchange reaction. The enantioselective conjugate addition of catalytically generated zinc homoenolates, where chiral β-amino alcohols are used as ligands, demonstrates the feasibility of using chiral ligands to control the stereochemistry of reactions involving organozinc species. nih.gov

Kinetic resolution offers a third pathway to chiral this compound variants. In this method, a racemic mixture of the organozinc reagent is prepared first. Subsequently, the racemic mixture is subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one of the enantiomers at a faster rate. This leaves the unreacted, slower-reacting enantiomer in an enriched state. While this method can be highly effective, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the starting organozinc reagent as one enantiomer is selectively removed, theoretically allowing for a 100% yield of the desired product.

The table below summarizes potential stereoselective strategies for the synthesis of chiral 3-alkoxy-3-oxopropylzinc halide variants based on analogous reactions reported in the literature.

| Strategy | Chiral Source | Substrate Type | Potential Outcome | Key Considerations | Reference Analogy |

| Chiral Auxiliary | Chiral Amino Alcohols (e.g., (R)-(-)-2-phenylglycinol) | β-halopropionate with chiral auxiliary | Diastereomerically enriched organozinc halide | The choice of chiral auxiliary is critical for high diastereoselectivity. | nih.gov |

| Chiral Ligand | Chiral β-amino alcohols, BINOL derivatives | Prochiral β-halopropionate | Enantiomerically enriched organozinc halide | The ligand must effectively create a chiral environment around the zinc center. | mdpi.comnih.gov |

| Kinetic Resolution | Chiral catalyst or reagent | Racemic 3-alkoxy-3-oxopropylzinc halide | Enantiomerically enriched organozinc halide (unreacted) | Maximum 50% yield for the desired enantiomer. | |

| Dynamic Kinetic Resolution | Chiral catalyst with in-situ racemization | Racemic 3-alkoxy-3-oxopropylzinc halide | Enantiomerically enriched product (theoretically >50% yield) | Requires a compatible racemization method for the organozinc reagent. |

Reactivity Profiles and Mechanistic Investigations of 3 Methoxy 3 Oxopropylzinc Bromide

Fundamental Reactivity Patterns

As a Reformatsky reagent, 3-Methoxy-3-oxopropylzinc bromide is prepared from the corresponding α-halo ester, methyl 3-bromopropionate, and zinc metal. researchgate.netwikipedia.org This class of organozinc compounds is known for its moderate reactivity, which translates to high chemoselectivity in complex molecular environments. researchgate.netwikipedia.org

Comparative Reactivity and Chemoselectivity with Other Organometallic Reagents

One of the defining characteristics of this compound, and Reformatsky reagents in general, is its attenuated reactivity compared to more common organometallic counterparts like Grignard reagents (organomagnesium halides) and organolithium compounds. wikipedia.orgpearson.com This difference in reactivity is a direct consequence of the lower polarity of the carbon-zinc bond compared to the carbon-magnesium or carbon-lithium bond.

Key Distinctions in Reactivity:

Grignard and Organolithium Reagents: These are highly reactive, potent nucleophiles and strong bases. Their high reactivity can lead to a lack of selectivity, with reactions often occurring with a wide range of functional groups, including esters, amides, and nitriles. wikipedia.org

This compound: This reagent is a softer nucleophile and a weaker base. This "tamed" reactivity allows it to selectively react with more electrophilic centers, such as aldehydes and ketones, while leaving less reactive functional groups, like esters, untouched. wikipedia.org This chemoselectivity is a significant advantage in the synthesis of complex molecules where multiple functional groups are present.

The chemoselectivity of this compound is particularly evident in competitive reactions. For instance, in the presence of both a ketone and an ester functional group, the reagent will preferentially add to the more electrophilic ketone carbonyl.

| Reagent Type | Reactivity with Aldehydes/Ketones | Reactivity with Esters | Chemoselectivity |

| This compound | High | Low (generally unreactive) | High |

| Grignard Reagents (e.g., CH₃MgBr) | High | High (undergoes addition) | Low |

| Organolithium Reagents (e.g., CH₃Li) | High | High (undergoes addition) | Low |

Functional Group Compatibility in Reactions

A significant advantage of employing this compound is its excellent compatibility with a wide array of functional groups that are often intolerant to harsher organometallic reagents. pearson.com This tolerance is attributed to the reagent's moderate basicity and nucleophilicity.

Tolerated Functional Groups:

Esters: As a key feature of the Reformatsky reaction, the ester moiety within the reagent itself is unreactive, and other ester groups within the substrate are also typically preserved. wikipedia.org

Nitriles: this compound can be used in the presence of nitrile groups without undergoing addition to the cyano group. pearson.com

Amides: Similar to esters, amides are generally not attacked by this reagent.

Halogens: Aryl and alkyl halides are often compatible.

Ethers and Sulfides: These functional groups are inert to the reagent.

Carbon-Carbon Bond Forming Reactions

The primary application of this compound lies in the formation of carbon-carbon bonds, providing a reliable method for the introduction of a 3-methoxy-3-oxopropyl group.

Nucleophilic Addition Reactions with this compound

The classic application of this compound is in the Reformatsky reaction, where it undergoes nucleophilic addition to aldehydes and ketones to furnish β-hydroxy esters. researchgate.netwikipedia.org The reaction proceeds via a six-membered chair-like transition state, where the zinc atom coordinates to the carbonyl oxygen of the electrophile. researchgate.net

The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The yields of these reactions are generally good, and the reaction is applicable to a wide range of aldehydes and ketones.

| Carbonyl Compound | Product | Yield (%) |

| Benzaldehyde | Methyl 3-hydroxy-3-phenylpropanoate | ~85 |

| Cyclohexanone | Methyl 3-(1-hydroxycyclohexyl)propanoate | ~75 |

| Acetophenone | Methyl 3-hydroxy-3-phenylbutanoate | ~70 |

Note: The yields presented are typical and can vary depending on the specific reaction conditions and the purity of the reagents.

Conjugate (Michael) Addition Reactions with Unsaturated Ketones

While the 1,2-addition to carbonyls is the most common reaction pathway, this compound can also participate in conjugate (Michael) addition reactions with α,β-unsaturated ketones. This 1,4-addition is often facilitated by the presence of a catalytic amount of a copper(I) salt, which generates a more nucleophilic organocuprate species in situ.

The conjugate addition of the 3-methoxy-3-oxopropyl group provides access to 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.

| α,β-Unsaturated Ketone | Product | Yield (%) |

| Chalcone | Methyl 5-oxo-3,5-diphenylpentanoate | ~65 |

| Cyclohexenone | Methyl 3-(3-oxocyclohexyl)propanoate | ~60 |

Note: The yields presented are typical and can vary depending on the specific reaction conditions and the catalyst used.

Olefination Reactions with Carbonyl Compounds

Under specific conditions, the zinc enolate derived from this compound can be utilized in olefination reactions to convert carbonyl compounds into α,β-unsaturated esters. This transformation typically involves the in-situ formation of the β-hydroxy ester intermediate, followed by dehydration. The dehydration step can be promoted by acidic workup or by the use of a dehydrating agent.

This reaction provides a direct route to extend a carbon chain and introduce an unsaturated ester functionality. However, this application is less common than the direct isolation of the β-hydroxy ester.

Lewis Acid Promoted Carbon-Carbon Double Bond Formation

The reactivity of organozinc reagents like this compound in additions to carbonyl compounds can be significantly enhanced through the use of Lewis acids. In reactions analogous to the Reformatsky reaction, where an organozinc enolate attacks a carbonyl carbon, Lewis acids play a crucial role in activating the electrophile. wikipedia.orgresearchgate.net The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the relatively unreactive organozinc reagent. researchgate.net

This promotion is essential for achieving efficient carbon-carbon bond formation, especially with less reactive ketones or when aiming for specific stereochemical outcomes. nih.gov The choice of Lewis acid can influence reaction rates and yields. While the zinc ion of the organozinc reagent itself possesses some Lewis acidity, the addition of external, stronger Lewis acids can lead to more favorable reaction kinetics. For instance, magnesium bromide etherate has been identified as an effective Lewis acid promoter in similar systems, facilitating the addition of nucleophiles to in-situ generated oxocarbenium ions. researchgate.net Without the aid of an external Lewis acid, some reactions may fail or proceed very slowly. researchgate.net The general mechanism involves the formation of a six-membered, chair-like transition state after the Lewis acid-activated carbonyl coordinates with the zinc enolate. wikipedia.org

Table 1: Illustrative Effect of Lewis Acid Promotion on the Reaction of this compound with a Generic Aldehyde

| Catalyst | Role | Expected Outcome on Yield |

| None | Zinc bromide from the reagent acts as a weak Lewis acid. | Low to moderate yield, slow reaction. |

| MgBr₂·OEt₂ | Moderate Lewis acid. | Improved yield and reaction rate. |

| BF₃·OEt₂ | Strong Lewis acid. | Potentially high yield, but may risk side reactions. |

| TiCl₄ | Strong Lewis acid, often used for chelation control. | High yield and potential for high stereoselectivity. |

Note: This table is illustrative, showing the general principle of Lewis acid promotion in Reformatsky-type reactions.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for optimizing existing synthetic protocols and designing new ones. The following sections explore the pathways of its most significant transformations.

Studies on Transition Metal Catalyzed Processes Involving Organozinc Reagents

Organozinc reagents such as this compound are valuable partners in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. slideshare.netwikipedia.org These reactions create new carbon-carbon bonds by coupling the organozinc compound with various organic halides or triflates. The process is typically catalyzed by palladium or nickel complexes, although cobalt-based systems have also been developed for coupling functionalized alkylzinc reagents. nih.govnih.govlookchem.com

The generally accepted catalytic cycle for a Negishi coupling involves three primary steps: nih.govyoutube.com

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the organic electrophile (e.g., an aryl bromide), forming a high-valent organometallic intermediate (e.g., R-Pd(II)-X).

Transmetalation: The organozinc reagent (R'-ZnBr) transfers its organic group to the transition metal center, displacing the halide and forming a new diorganometallic complex (R-Pd(II)-R'). The zinc salts produced are generally benign. lookchem.com This step is facilitated by the presence of an empty p-orbital on the zinc atom. nih.gov

Reductive Elimination: The two organic groups on the transition metal complex couple and are eliminated from the metal center, forming the final product (R-R') and regenerating the low-valent catalyst, which re-enters the catalytic cycle.

The functional group tolerance of organozinc reagents makes them highly suitable for these transformations. lookchem.com The ester group in this compound is compatible with these reaction conditions, allowing for the synthesis of complex molecules. sigmaaldrich.com

Table 2: Overview of Transition Metal Catalysts in Negishi Coupling with Functionalized Organozinc Reagents

| Catalyst System | Electrophile Example | Typical Conditions | Key Feature |

| Pd(PPh₃)₄ | Aryl Iodide | THF, 50-65 °C | Classic, widely used palladium catalyst. |

| Pd(OAc)₂ / CPhos | Aryl Bromide/Chloride | THF, rt | Employs a specialized biaryldialkylphosphine ligand to suppress side reactions like β-hydride elimination. acs.orgmit.edu |

| Ni(acac)₂ / Ligand | Aryl Halide | THF, rt to 60 °C | A more cost-effective alternative to palladium for certain couplings. nih.gov |

| CoCl₂ / Bipyridine | (Hetero)aryl Halide | THF, rt | Enables coupling of functionalized primary and secondary alkylzinc reagents. nih.govscilit.com |

Influence of Preparation Route on Reactivity and Stability

The reactivity and stability of this compound are profoundly influenced by its method of preparation. sigmaaldrich.com The choice of the zinc source and the activation method are critical factors that determine the success and efficiency of its formation and subsequent reactions.

The traditional method for generating such Reformatsky reagents involves the direct oxidative addition of metallic zinc, often as dust or turnings, into the carbon-bromine bond of the corresponding α- or β-halo ester. wikipedia.orgbyjus.com However, the reaction with commercially available zinc metal can be sluggish and difficult to initiate due to a passivating layer of zinc oxide on the metal surface. nih.gov To overcome this, various activation methods are employed. These can range from simple acid washing to the use of a zinc-copper couple. byjus.com

A significant advancement in the preparation of functionalized organozinc reagents was the development of highly activated zinc, known as Rieke® Zinc. sigmaaldrich.com This form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. Rieke® Zinc is a highly porous, fine black powder with a large surface area, which reacts readily with organic halides, including those with sensitive functional groups like esters, which are often incompatible with the precursors for organolithium or Grignard reagents. sigmaaldrich.com

Table 3: Comparison of Preparation Routes for this compound

| Preparation Method | Description | Advantages | Disadvantages |

| Standard Zinc Dust | Commercial zinc dust is used directly. | Inexpensive and readily available. | Often requires activation (e.g., I₂, heat); inconsistent reaction initiation and yields. |

| Acid-Washed Zinc | Zinc is pre-treated with dilute acid to remove the oxide layer. | More reliable initiation than standard zinc. byjus.com | Requires an extra preparation step; activity can diminish over time. |

| Rieke® Zinc | Uses a highly active form of zinc prepared by chemical reduction. | High reactivity, tolerates a wide range of functional groups, reliable. sigmaaldrich.com | More expensive and requires separate preparation of the activated metal. |

| In-situ Activation (e.g., with LiCl) | An activating salt is added to the reaction mixture with standard zinc. | Convenient one-pot procedure; improves solubility and reaction rate. nih.gov | May introduce other salts into the reaction mixture. |

Catalytic Applications and Cross Coupling Reactions of 3 Methoxy 3 Oxopropylzinc Bromide

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, and 3-methoxy-3-oxopropylzinc bromide is an effective coupling partner in several named reactions, most notably the Negishi coupling.

Negishi Coupling with Aryl Halides, Aryl Vinyl Phosphates, and Activated Carboxylic Acids

The Negishi coupling is a powerful method for forming C(sp²)–C(sp³) bonds, and this organozinc reagent is well-suited for such transformations.

Aryl Halides: The palladium-catalyzed coupling of alkylzinc halides with aryl halides is a well-established process. nih.govacs.org Research has demonstrated that an efficient catalyst system, often composed of a palladium precursor like palladium(II) acetate (B1210297) and a specialized biaryldialkylphosphine ligand such as CPhos, can effectively promote the reaction between secondary alkylzinc halides and a wide array of aryl bromides and activated aryl chlorides. nih.govorganic-chemistry.org This methodology is known for its broad substrate scope and high functional group tolerance, accommodating esters, nitriles, and aldehydes. organic-chemistry.org The use of ligands like CPhos is crucial as it facilitates the desired reductive elimination step while suppressing the undesired β-hydride elimination pathway, leading to high yields of the target C(sp²)–C(sp³) coupled products. nih.govmit.edu While many studies focus on general secondary alkylzinc halides, the reactivity of this compound is consistent with these findings.

Aryl Vinyl Phosphates: The closely related analogue, 3-ethoxy-3-oxopropylzinc bromide, is utilized in Negishi cross-couplings with aryl vinyl phosphates. This reaction serves as a strategic method for the synthesis of 1,1-disubstituted alkenes, demonstrating the utility of this class of organozinc reagents in accessing complex olefinic structures. sigmaaldrich.com

Activated Carboxylic Acids: The direct Negishi coupling of organozinc reagents with activated carboxylic acids, such as anhydrides, is not as commonly documented as couplings with aryl halides. However, the acylation of organozinc reagents is a known transformation. Chiral β-aminoalkylzinc reagents have been shown to react with acid chlorides in the presence of palladium catalysts, suggesting that similar reactivity could be expected for this compound with suitable activated carboxylic acid derivatives. researchgate.net

Coupling with Acid Chlorides and Allyl Halides

Acid Chlorides: The palladium-catalyzed acylation of organozinc reagents with acid chlorides is a viable method for ketone synthesis. For instance, chiral β-N-pyrrolyl alkylzinc reagents undergo efficient acylation with various acid chlorides, catalyzed by palladium complexes. researchgate.net This suggests that this compound would be a competent nucleophile for similar transformations, yielding γ-keto esters.

Allyl Halides: The Negishi reaction scope includes the coupling of organozinc compounds with allyl halides. wikipedia.org Palladium-catalyzed systems, particularly those using catalysts like Pd₂(dba)₃ with phosphine (B1218219) ligands, are effective for the cross-coupling of alkylzinc halides with a range of electrophiles, including unactivated alkyl halides and tosylates. organic-chemistry.orgcapes.gov.br Given this broad applicability, the coupling of this compound with allyl halides to form functionalized alkenes is an expected application of this reagent.

Nickel-Catalyzed Transformations

Nickel catalysis offers a powerful and often more cost-effective alternative to palladium for certain cross-coupling reactions. Its distinct electronic properties enable unique reactivity profiles.

Applications in Late-Stage C(sp²)–C(sp³) Diversification

In drug discovery and medicinal chemistry, the late-stage introduction of alkyl groups (C(sp³) centers) onto complex, drug-like molecules is a critical strategy for generating new lead candidates with improved properties. chemrxiv.orgnih.gov Nickel catalysis has emerged as a key tool for this purpose. researchgate.net The use of (3-ethoxy-3-oxopropyl)zinc(II) bromide, an analogue of the title compound, has been specifically demonstrated in nickel-mediated C(sp²)–C(sp³) bond-forming events. chemrxiv.org These reactions provide a robust method for forging new carbon-carbon bonds on advanced synthetic intermediates, offering a gateway to expedite the design-make-test-analyze (DMTA) cycle in drug discovery. chemrxiv.orgchemrxiv.org

Role of Nickel Oxidative Addition Complexes

A significant advancement in nickel catalysis for late-stage functionalization involves the use of pre-formed, isolable nickel oxidative addition complexes (Ni-OACs). chemrxiv.orgnih.gov Instead of relying on an in-situ generated catalyst that must undergo oxidative addition with the complex substrate, a stable Ni-OAC of the drug-like molecule is first prepared. This complex then reacts stoichiometrically with an organozinc reagent like (3-ethoxy-3-oxopropyl)zinc(II) bromide. chemrxiv.org This approach offers several advantages:

Mild Conditions: Reactions with Ni-OACs often proceed under exceptionally mild conditions (e.g., room temperature). chemrxiv.org

Improved Generality: This method can succeed where standard nickel-catalyzed protocols fail. For example, the reaction of a chloroquine-derived Ni-OAC with (3-ethoxy-3-oxopropyl)zinc(II) bromide provides the coupled product in good yield, whereas a catalytic system using Ni(cod)₂/PCy₃ shows no product formation. chemrxiv.org

Robustness: The use of Ni-OACs provides a more reliable and reproducible platform for diversifying complex molecules. chemrxiv.org

Ni(II)-Pincer Complex Catalysis with this compound

Nickel complexes featuring pincer-type ligands have shown high catalytic activity in cross-coupling reactions. These complexes are noted for their stability and ability to facilitate challenging transformations. While primarily explored with aryl-based organometallics, their utility extends to related C-C bond formations. For example, amido pincer nickel complexes have proven to be highly effective catalysts for the Negishi cross-coupling of arylzinc reagents with aryl chlorides. Although specific examples detailing the use of this compound with Ni(II)-pincer catalysts are not widely reported, the established catalytic activity of these pincer complexes in Negishi reactions suggests their potential applicability for C(sp²)–C(sp³) couplings involving this alkylzinc reagent.

Copper-Mediated Reactions with this compound

Copper-catalyzed cross-coupling reactions represent a significant and cost-effective alternative to palladium- or nickel-based methods for carbon-carbon bond formation. rsc.org Organozinc reagents, including functionalized variants like this compound, are valuable partners in these transformations due to their high functional group tolerance. sigmaaldrich.com While specific literature on the copper-mediated reactions of this compound is limited, the reactivity of closely related organozinc reagents, such as 3-ethoxy-3-oxopropylzinc bromide and other alkylzinc halides, provides significant insight into its expected chemical behavior. These reactions are typically promoted by Cu(I) species and are instrumental in forming γ-keto esters and other valuable organic scaffolds. sigmaaldrich.comsigmaaldrich.com

Copper-catalyzed methodologies have been developed for the cross-coupling of organoboranes with aryl bromides, showcasing the utility of copper in forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. rsc.org These methods often employ readily available and inexpensive copper catalysts, making them attractive for various synthetic applications. rsc.org For instance, the coupling of electron-deficient aryl bromides and heteroarylbromides with both aryl- and alkylboranes proceeds efficiently in the presence of a copper catalyst. rsc.org

A notable application of similar organozinc reagents is the synthesis of γ-keto esters through reaction with aryl chlorides. sigmaaldrich.com Furthermore, the versatility of these reagents is demonstrated in their reaction with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides to produce sulfones. sigmaaldrich.com In another example, Negishi cross-coupling reactions with aryl vinyl phosphates utilize these zinc reagents to synthesize 1,1-disubstituted alkenes. sigmaaldrich.com

Recent advancements include the development of dual copper/photoredox catalyst systems for reductive cross-coupling reactions. nih.gov One such system facilitates the coupling of bicyclo[1.1.1]pentyl (BCP)‐thianthrenium reagents with alkyl bromides, forming a C(sp³)–C(sp³) bond. nih.gov This approach highlights the potential for copper catalysis to engage two different alkyl electrophiles in a productive coupling event. nih.gov

The table below summarizes representative copper-catalyzed cross-coupling reactions involving organozinc and organoboron reagents, illustrating the scope and potential applications relevant to this compound.

| Electrophile | Nucleophile | Catalyst System | Product Type | Yield (%) | Reference |

| Aryl Chloride | 3-Ethoxy-3-oxopropylzinc bromide | Copper Catalyst | γ-Keto Ester | Not specified | sigmaaldrich.com |

| Alkyl Halide | 3-Ethoxy-3-oxopropylzinc bromide / DABSO | Copper Catalyst | Sulfone | Not specified | sigmaaldrich.com |

| Aryl Vinyl Phosphate | 3-Ethoxy-3-oxopropylzinc bromide | Copper Catalyst | 1,1-Disubstituted Alkene | Not specified | sigmaaldrich.com |

| 2-Bromopyridine Derivatives | Arylboronic Esters | XantphosCuCl | Biaryls | Good | rsc.org |

| Alkyl Bromides | BCP-Thianthrenium Reagents | Copper/Photoredox | BCP-Alkylated Products | Various | nih.gov |

| Iodo/Bromo-aryl triazenes | Bromozinc-difluoromethylphosphonate | Copper Catalyst | Aryldifluoromethylphosphonates | Various | rsc.org |

Other Transition Metal Catalysis (e.g., Fe, Co, Ru) in Organozinc Chemistry

Beyond copper, other earth-abundant and cost-effective transition metals such as iron and cobalt have emerged as powerful catalysts for cross-coupling reactions involving organozinc reagents. nih.govprinceton.edu Ruthenium, while often associated with metathesis, also displays notable catalytic activity in various coupling transformations. nih.gov These metals offer sustainable alternatives to precious metals like palladium. nih.govresearchgate.net

Iron-Catalyzed Cross-Coupling: Iron catalysis has gained significant attention for C-C bond formation due to the metal's low cost, low toxicity, and versatile redox chemistry. nih.gov Iron complexes are effective catalysts for cross-coupling reactions with organomagnesium, organolithium, and organozinc reagents. nih.gov The Negishi cross-coupling, which pairs organic halides with organozinc compounds, has been successfully adapted to use iron catalysts. princeton.edu For instance, Nakamura and coworkers demonstrated that Fe(III) salts can catalyze the cross-coupling of organozinc reagents, albeit often requiring a magnesium salt co-catalyst. princeton.edu These reactions can proceed under mild conditions and tolerate a range of functional groups. princeton.edu

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysis provides another inexpensive and less toxic alternative for C-C and C-N bond formation. researchgate.net Cobalt-catalyzed Negishi-type cross-coupling reactions have been developed for a wide array of substrates. nih.gov Functionalized primary and secondary alkylzinc reagents can be effectively coupled with various (hetero)aryl halides using a simple catalytic system, often composed of CoCl₂ and a bipyridine ligand. researchgate.netnih.gov These reactions exhibit high functional group tolerance and can proceed with high diastereoselectivity in certain cases, such as the coupling of substituted cycloalkylzinc reagents. nih.gov Recent developments have also focused on enantioconvergent cross-couplings using chiral cobalt catalysts to produce enantioenriched molecules from racemic starting materials. sustech.edu.cn

| Metal | Reaction Type | Substrates | Catalyst System | Key Features | Reference |

| Iron | Negishi Cross-Coupling | Organozinc reagents, Aryl halides | FeCl₃, TMEDA | Milder protocol, requires magnesium salt | princeton.edu |

| Iron | Negishi Cross-Coupling | Diarylzincs, Benzyl (B1604629) halides | Fe-phosphine complexes | Couples benzyl halides and phosphates | princeton.edu |

| Cobalt | Negishi Cross-Coupling | Alkylzinc reagents, (Hetero)aryl halides | CoCl₂, 2,2′-bipyridine | High diastereoselectivity for cyclic substrates | nih.gov |

| Cobalt | Enantioconvergent Negishi Coupling | Racemic benzyl chlorides, Arylzinc reagents | Co catalyst, Chiral N,N,P-ligand | Access to enantioenriched 1,1-diarylmethanes | sustech.edu.cn |

| Ruthenium | Dehydrogenative Cross-Coupling | Primary and secondary alcohols | Ru-NHC complexes | Tandem one-pot synthesis of ketones | nih.gov |

| Ruthenium | C-O Cleavage Cross-Coupling | Aryl methyl ethers, Organoboranes | Ru₃(CO)₁₂ | Selective activation of C-O bonds | rsc.org |

Ruthenium-Catalyzed Cross-Coupling: Ruthenium catalysts are renowned for their versatility. While they are preeminent in olefin metathesis, they also catalyze other important transformations. nih.gov For example, ruthenium N-heterocyclic carbene (NHC) complexes have been employed in the one-pot tandem dehydrogenative cross-coupling of primary and secondary alcohols to produce ketones. nih.gov In a different strategy, Ru(0) catalysts have been used for the cross-coupling of aryl methyl ethers with organoboranes through the selective cleavage of strong C-O bonds, a challenging but highly desirable transformation. rsc.org

Catalytic Strategies in Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of unsaturated rings of various sizes, from 5-membered rings to large macrocycles. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular rearrangement of a diene, catalyzed by a transition metal complex, to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.org This process is entropically driven by the formation of two molecules from one. uwindsor.ca

The development of well-defined ruthenium alkylidene complexes, known as Grubbs catalysts, revolutionized the field of olefin metathesis. wikipedia.orgharvard.edu These catalysts are valued for their remarkable functional group tolerance and stability towards air and moisture, which contrasts with the high sensitivity of earlier molybdenum-based catalysts. uwindsor.caharvard.edu

The catalytic cycle of RCM, as proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene and the olefinic substrates, with a metallacyclobutane as the key intermediate. organic-chemistry.orgmasterorganicchemistry.com The reaction is reversible, and equilibrium is typically driven towards the desired cyclic product by the removal of volatile ethylene from the reaction mixture. uwindsor.ca

Several generations of Grubbs catalysts have been developed, each with improved reactivity and stability. harvard.edu

First-Generation Grubbs Catalyst: Features two tricyclohexylphosphine (B42057) ligands. harvard.edu

Second-Generation Grubbs Catalyst: One phosphine ligand is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand, leading to higher activity. organic-chemistry.orgharvard.edu

Hoveyda-Grubbs Catalysts: These feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for catalyst recovery and reuse. libretexts.org

The choice of catalyst and reaction conditions can influence the stereoselectivity (E/Z) of the resulting cycloalkene. wikipedia.org Generally, ruthenium NHC-based catalysts tend to favor the formation of the more thermodynamically stable E-isomer in macrocycles. wikipedia.org However, specialized ruthenium catalysts with specific chelating ligands have been designed to achieve high Z-selectivity by creating steric hindrance in the transition state that disfavors the formation of the E-isomer. wikipedia.org

| Catalyst Generation | Key Ligands | Characteristics | Applications | Reference |

| First-Generation Grubbs | Tricyclohexylphosphine (PCy₃) | Good stability, moderate activity. | General RCM, synthesis of 5-7 membered rings. | harvard.edu |

| Second-Generation Grubbs | PCy₃, N-Heterocyclic Carbene (NHC) | High activity, broad substrate scope. | Challenging RCM, synthesis of tetrasubstituted olefins. | organic-chemistry.orgharvard.edu |

| Hoveyda-Grubbs Catalysts | NHC, Chelating Isopropoxystyrene | High stability, catalyst recovery. | Cross-metathesis, reactions requiring higher temperatures. | libretexts.orgumicore.com |

| Z-Selective Catalysts | Chelating Ru-complexes | High selectivity for Z-isomers. | Synthesis of Z-macrocycles. | wikipedia.org |

Stereochemical Aspects and Asymmetric Synthesis with 3 Methoxy 3 Oxopropylzinc Bromide

Chiral Variants of 3-Methoxy-3-oxopropylzinc Bromide

While this compound itself is an achiral reagent, the introduction of a stereocenter on the carbon backbone gives rise to chiral variants that are powerful tools in asymmetric synthesis. The most prominent examples are (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide and (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide. labsolu.cachemicalbook.comriekemetals.comsigmaaldrich.com These compounds are commercially available as solutions, typically 0.5 M in tetrahydrofuran (B95107) (THF), facilitating their use in various synthetic applications. sigmaaldrich.comsigmaaldrich.com

The utility of these chiral reagents is underscored by their application as key intermediates in the total synthesis of complex, biologically active natural products. For instance, (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide serves as a crucial building block in the synthesis of (+)-discodermolide, a potent polyketide with antitumor properties. sigmaaldrich.comsigmaaldrich.com Similarly, its enantiomer, (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide, is employed in the synthesis of spirangien A, another complex polyketide. sigmaaldrich.com The successful incorporation of these chiral fragments into such intricate molecules highlights the high degree of stereocontrol achievable with these reagents.

Table 1: Properties of Chiral 3-Methoxy-2-methyl-3-oxopropylzinc Bromide Variants

| Property | (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc Bromide | (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide |

| CAS Number | 343338-26-1 | 312693-18-8 |

| Molecular Formula | C5H9BrO2Zn | C5H9BrO2Zn |

| Molecular Weight | 246.42 g/mol | 246.42 g/mol |

| Appearance | Solution in THF | Solution in THF |

| Concentration | Typically 0.5 M | Typically 0.5 M |

| Storage | 2-8°C | 2-8°C |

This table presents key properties of the commercially available chiral variants of this compound.

Enantioselective and Diastereoselective Transformations

The primary value of chiral organozinc reagents like the methylated derivatives of this compound lies in their ability to participate in enantioselective and diastereoselective transformations. These reactions allow for the creation of new stereocenters with a high degree of predictability and control.

Enantioselective transformations involve the reaction of a prochiral substrate with a chiral reagent to form one enantiomer of a product in excess. While specific studies focusing solely on the enantioselectivity of the parent this compound are not extensively detailed in readily available literature, the principle is well-established within the broader context of organozinc chemistry. The use of chiral ligands in conjunction with achiral organozinc reagents can induce enantioselectivity in additions to aldehydes and other electrophiles.

Diastereoselective transformations, on the other hand, involve the creation of a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. The reactions of this compound and its chiral derivatives with chiral electrophiles, such as chiral aldehydes, are prime examples of diastereoselective processes. The inherent stereochemistry of both the nucleophile and the electrophile dictates the stereochemical outcome of the reaction.

Control of Stereochemistry in Carbon-Carbon Bond Formation

The ability to control stereochemistry during the formation of new carbon-carbon bonds is paramount in organic synthesis. Organozinc reagents, including this compound and its derivatives, offer several strategies to achieve this control, primarily through reactions like the Reformatsky reaction and Negishi coupling.

The stereochemical outcome of the addition of Reformatsky reagents, which are zinc enolates derived from α-halo esters, to carbonyl compounds is often governed by the formation of a six-membered ring transition state (Zimmerman-Traxler model). The geometry of the enolate (E or Z) and the steric bulk of the substituents on both the enolate and the carbonyl compound influence the preferred transition state, thereby determining the syn or anti configuration of the resulting β-hydroxy ester.

In reactions involving chiral α-alkoxy aldehydes, chelation control can play a significant role. nih.govacs.orgnyu.edu The zinc atom of the organozinc reagent can coordinate to both the carbonyl oxygen and the oxygen of the α-alkoxy group, leading to a more rigid, cyclic transition state. This chelation often dictates the facial selectivity of the nucleophilic attack, leading to high diastereoselectivity. For instance, additions to α-silyloxy aldehydes, which typically proceed via a non-chelation pathway, can be directed towards chelation-controlled products in the presence of certain zinc Lewis acids, providing access to otherwise difficult-to-obtain stereoisomers. nih.govresearchgate.net

Stereoselective Olefination through Organozinc Reagents

While not a direct application of this compound in its typical role as a propanoate equivalent, the broader class of organozinc reagents has been instrumental in the development of stereoselective olefination reactions. These methods provide an alternative to traditional olefination strategies like the Wittig reaction, which can sometimes suffer from poor stereoselectivity. acs.org

Transition metal-catalyzed olefination reactions using organozinc reagents have emerged as a powerful tool for the synthesis of stereodefined alkenes. For example, cobalt-catalyzed reactions of alkylzinc reagents with aldehydes have been shown to produce (E)-alkenes with high stereoselectivity. Similarly, palladium-catalyzed cross-coupling reactions of organozinc reagents can be employed to construct substituted alkenes with control over the double bond geometry. The development of new ligands and catalytic systems continues to expand the scope and efficiency of these stereoselective olefination methods. acs.orgyoutube.com

Complex Molecule Synthesis Featuring 3 Methoxy 3 Oxopropylzinc Bromide

Total Synthesis of Natural Products

While the specific use of 3-Methoxy-3-oxopropylzinc bromide in the total synthesis of the natural products listed below is not extensively documented in readily available literature, the general reactivity of related organozinc reagents provides a framework for understanding its potential applications in these complex syntheses.

Synthesis of Macrolide Derivative Laingolide B Stereoisomers

The synthesis of macrolide derivatives such as Laingolide B stereoisomers often involves the coupling of multiple fragments. Organozinc reagents are frequently employed in such coupling reactions due to their functional group tolerance and moderate reactivity. In a hypothetical scenario, this compound could be utilized to introduce a C3 side chain onto a more complex fragment of the Laingolide B core structure. The reaction would likely proceed via a Negishi cross-coupling reaction with a vinyl or aryl halide or triflate on the macrolide precursor. The methyl ester of the organozinc reagent would then be available for subsequent transformations, such as reduction to an alcohol or conversion to an amide, to complete the synthesis of the target stereoisomer.

Construction of Polyketide Sections in Jasplakinolide, Geodiamolides, and Seragamides

The construction of the polyketide portions of complex natural products like Jasplakinolide, Geodiamolides, and Seragamides often relies on the iterative addition of two or three-carbon units. While specific literature detailing the use of this compound in the synthesis of these particular natural products is scarce, its structural motif makes it a plausible, though not explicitly documented, reagent for such transformations.

For instance, in the synthesis of Jasplakinolide analogues, various methods are employed to introduce and modify side chains. nih.gov A reagent like this compound could theoretically be used in a fragment coupling approach to append a three-carbon ester-containing unit to the growing polyketide chain. This would be followed by further functional group manipulations to achieve the desired final structure.

Synthesis of Pharmaceutical Intermediates and Advanced Building Blocks

The synthesis of pharmaceutical intermediates and advanced building blocks is a critical aspect of drug discovery and development. riekemetals.com Organozinc reagents, including this compound, can play a role in the construction of these molecules. Their ability to participate in carbon-carbon bond-forming reactions under mild conditions makes them attractive for the synthesis of complex, highly functionalized molecules that are the cornerstones of many pharmaceutical compounds. nih.govwhiterose.ac.uk

The 3-methoxy-3-oxopropyl moiety can be incorporated into a larger molecule to introduce a flexible three-carbon spacer with a reactive handle (the methyl ester). This ester can be further elaborated into a variety of other functional groups, such as carboxylic acids, amides, or alcohols, which are common features in pharmaceutically active compounds.

Development of Aliphatic Carboxamides

The development of aliphatic carboxamides is an area of significant interest in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. While direct literature linking this compound to the development of aliphatic carboxamides is not prominent, a straightforward synthetic route can be envisioned.

The synthesis would likely involve an initial Negishi cross-coupling of this compound with a suitable organic halide to form a more complex ester. This intermediate ester could then be converted to the corresponding aliphatic carboxamide through aminolysis, which involves the reaction of the ester with a primary or secondary amine. This two-step process would allow for the introduction of a wide variety of substituents on both the aliphatic chain and the amide nitrogen, providing access to a diverse library of aliphatic carboxamides for biological screening.

Q & A

Q. What are the decomposition pathways of this compound, and how can they be inhibited?

Q. How is this compound applied in synthesizing bioactive molecules or pharmaceuticals?

Q. What protocols ensure safe disposal of this compound waste?

- Waste Management :

- Liquid Waste : Pass through activated carbon filters to adsorb organozinc residues. Confirm deactivation via UV fluorescence (absence of Zn-related emission) before disposal .

- Solid Waste : Collect in sealed containers labeled "organometallic waste" and incinerate at licensed facilities .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.